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Compound of Interest

Compound Name: 2-Phenylpyrimidine-4,6-diol

Cat. No.: B084851 Get Quote

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a

versatile template for the design of potent and selective inhibitors of various biological targets.

This guide provides a comparative analysis of two distinct classes of 2-phenylpyrimidine

analogs: those developed as antifungal agents targeting lanosterol 14α-demethylase (CYP51)

and those designed as Bruton's tyrosine kinase (BTK) inhibitors for cancer therapy. We will

delve into their structure-activity relationships (SAR), supported by quantitative data and

detailed experimental protocols.

Part 1: 2-Phenylpyrimidine Analogs as Antifungal
Agents (CYP51 Inhibitors)
Invasive fungal infections pose a significant threat to human health, necessitating the

development of novel antifungal drugs. One key target is CYP51, an enzyme crucial for

ergosterol biosynthesis in fungi. A series of 2-phenylpyrimidine derivatives have been designed

and synthesized as potent CYP51 inhibitors.[1][2]

Structure-Activity Relationship (SAR)
The SAR studies of these analogs revealed several key features for potent antifungal activity. A

scaffold hopping strategy was employed to optimize the parent core, leading to the

identification of promising compounds.[1] It was observed that the addition of a pyrimidine
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moiety to the hydrophobic side chain of CYP51 inhibitors could enhance their antifungal

activity.[1]

Structural optimization focused on substitutions on the phenyl ring (Ring A) and another

aromatic ring (Ring B). Fixing a 3-position fluorine substitution on Ring A and exploring various

substituents on Ring B led to significant findings. The introduction of halogen atoms at the 4-

position of Ring B showed that activity increased with the size of the substituent, with bromine

providing the highest activity.[1] Further exploration of hydrophobic cavities with aliphatic

hydrocarbons was also considered.[1]

Quantitative Data: In Vitro Antifungal Activity
The antifungal activity of the synthesized compounds was evaluated against a panel of

pathogenic fungi. The results for a selection of compounds are summarized in the table below,

with the first-line antifungal drug fluconazole (FLC) as a reference.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10880905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10880905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10880905/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound R

C. albicans
SC5314
(MIC,
μg/mL)

C. albicans
121101
(MIC,
μg/mL)

C.
parapsilosi
s 120308
(MIC,
μg/mL)

C. glabrata
120402
(MIC,
μg/mL)

C1 F 2 2 4 4

C2 Cl 1 1 2 2

C3 Br 0.5 0.5 1 1

C4 I 1 1 2 2

C6 ≤0.125 ≤0.125 0.25 0.5

FLC - 0.5 0.5 0.25 8

Data

extracted

from a study

on 2-

phenylpyrimid

ine

derivatives as

novel

antifungal

agents

targeting

CYP51.[1]

Compound C6 emerged as a particularly potent derivative, exhibiting superior efficacy against

several clinically relevant fungal strains compared to fluconazole.[1][2]

Experimental Protocols
In Vitro Antifungal Activity Assay: The in vitro antifungal activity of the target compounds was

determined according to the guidelines of the Clinical and Laboratory Standards Institute

(CLSI) M27-A3 method.[1] Fluconazole was used as the reference drug. The final

concentrations of the compounds ranged from 0.125 to 64 μg/mL. The minimum inhibitory
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concentration (MIC) was defined as the lowest concentration of the compound that resulted in

a significant inhibition of fungal growth compared to the growth control.

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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